

ART0380: A Best-in-Class ATR Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ART0380
Cat. No.: B15620159

[Get Quote](#)

A comprehensive analysis of **ART0380** (alnodesertib) in comparison to other clinical-stage ATR inhibitors, supported by experimental data, demonstrates its potential as a leading therapeutic agent in its class. This guide is intended for researchers, scientists, and drug development professionals.

ART0380 is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] Its unique pharmacokinetic profile, coupled with compelling preclinical and clinical data, positions **ART0380** as a potential best-in-class therapy for cancers with specific DNA repair defects.[3] This guide provides a detailed comparison of **ART0380** with other leading ATR inhibitors in clinical development: ceralasertib (AZD6738), berzosertib (M6620/VX-970), and elimabertib (BAY-1895344).

Executive Summary

ART0380 distinguishes itself from other ATR inhibitors through a combination of factors:

- **Distinct Pharmacokinetic Profile:** **ART0380** exhibits rapid absorption and elimination, a profile designed to maximize the therapeutic window by inducing DNA damage in cancer cells while minimizing toxicity in normal tissues.[3]
- **Promising Clinical Efficacy:** In the STELLA Phase 1/2a trial, **ART0380** in combination with low-dose irinotecan demonstrated a 50% confirmed overall response rate (cORR) in patients with ATM-negative solid tumors.[3]

- **Favorable Tolerability:** The intermittent dosing schedule of **ART0380**, facilitated by its pharmacokinetic properties, is associated with a manageable safety profile, including predictable and reversible on-target anemia.
- **Strong Preclinical Evidence:** Head-to-head preclinical studies suggest **ART0380** has comparable efficacy to other potent ATR inhibitors like elimabertib (BAY-1895344) but with potentially lower gastrointestinal toxicity.[\[4\]](#)

Comparative Analysis of ATR Inhibitors

The following tables summarize the key characteristics and performance data for **ART0380** and its main competitors.

Table 1: In Vitro Potency and Selectivity

Inhibitor	Target	IC50 (nM)	Selectivity Profile
ART0380 (alnodesertib)	ATR	Potent (low nM)	Minimal inhibition of mTOR; high selectivity over other PIKK family kinases (ATM, DNA-PK). [5]
Ceralasertib (AZD6738)	ATR	1	Selective against a panel of 400 kinases. [6] [7] [8]
Berzosertib (M6620/VX-970)	ATR	19	Selective inhibitor of ATR. [9]
Elimusertib (BAY-1895344)	ATR	7	Highly selective against mTOR, DNA-PK, ATM, and PI3K. [10] [11] [12]

Table 2: Preclinical Efficacy and Tolerability

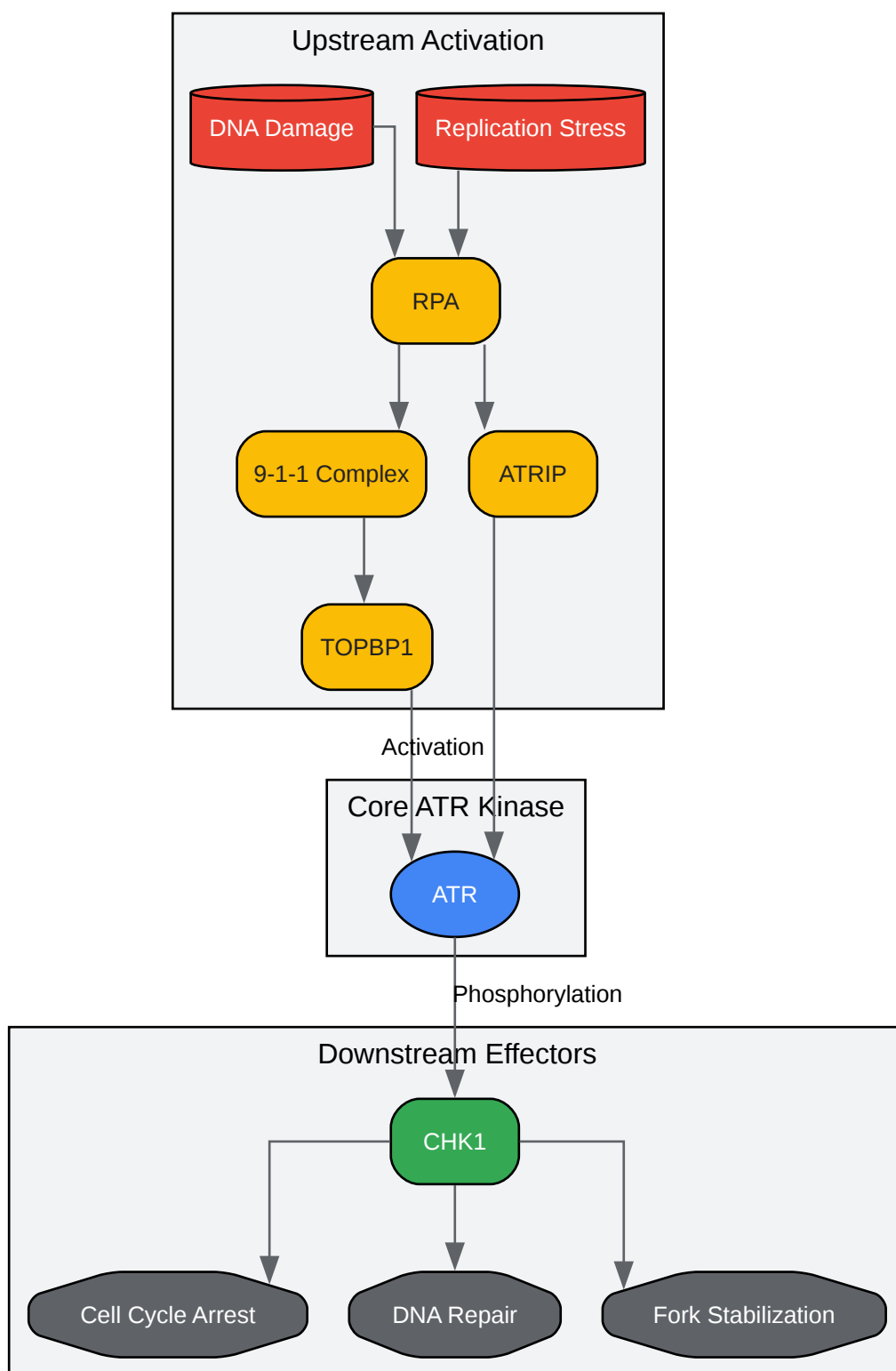
Inhibitor	Preclinical Models	Key Findings	Noted Tolerability
ART0380 (alnodesertib)	ATM-deficient xenograft models.	Strong tumor growth inhibition as monotherapy and synergy with DNA damaging agents (gemcitabine, irinotecan, PARP inhibitors) and anti-PD1 therapy.[4]	Reported to have less gut toxicity compared to BAY-1895344.[4]
Ceralasertib (AZD6738)	ATM-deficient and CCNE1-amplified cancer cell lines and xenografts.	Potent monotherapy activity and synergistic effects with chemotherapy (carboplatin, irinotecan) and PARP inhibitors (olaparib). [13]	Generally well-tolerated in preclinical models.
Berzosertib (M6620/VX-970)	Various cancer cell lines and patient-derived xenografts.	Synergistic effects with chemotherapy (gemcitabine, cisplatin) and radiation.[9][14]	Well-tolerated in preclinical studies.[14]
Elimusertib (BAY-1895344)	DNA damage repair-deficient xenograft models.	Strong monotherapy efficacy and synergistic antitumor activity with DNA damaging chemotherapy.[15]	Generally well-tolerated in preclinical models.

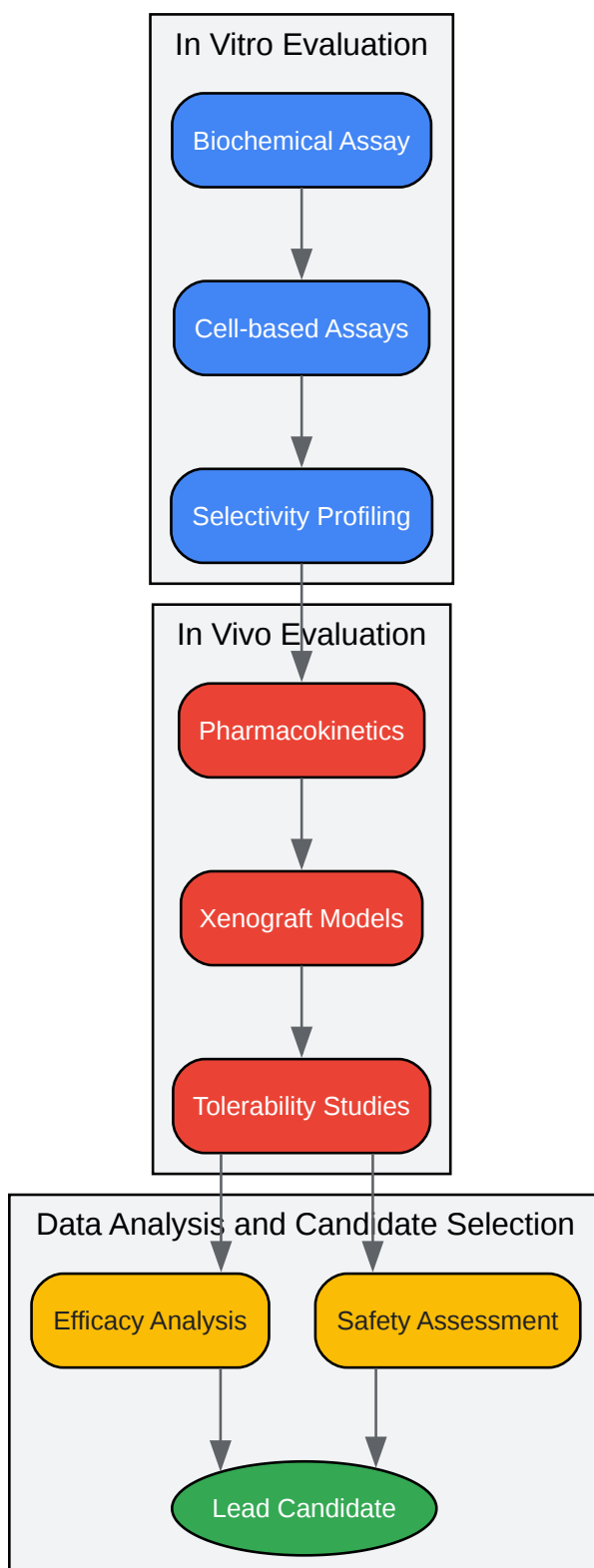
Table 3: Clinical Development and Performance

Inhibitor	Phase of Development	Key Clinical Data
ART0380 (alnodesertib)	Phase 1/2	STELLA trial (in combination with irinotecan): 50% cORR in ATM-negative solid tumors; 37% cORR in ATM-deficient tumors. Two confirmed complete responses in heavily pretreated pancreatic cancer. [3]
Ceralasertib (AZD6738)	Phase 1/2	Combination with carboplatin showed preliminary antitumor activity, with two partial responses in patients with low/absent ATM or SLFN11 expression. [16]
Berzosertib (M6620/VX-970)	Phase 1/2	Combination with gemcitabine and cisplatin showed preliminary clinical activity in advanced solid tumors. [9]
Elimusertib (BAY-1895344)	Phase 1b	Monotherapy showed durable clinical benefit in ~35% of patients with DDR-defective advanced solid tumors. [17]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and evaluation process for ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical preclinical experimental workflow.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 4. researchgate.net [researchgate.net]
- 5. Ataxia-Telangiectasia Mutated Loss-of-Function Displays Variant and Tissue-Specific Differences across Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [ART0380: A Best-in-Class ATR Inhibitor for Precision Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620159#evidence-for-art0380-as-a-best-in-class-atr-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com